Spaglumic acid

Allergic Conjunctivitis Mast Cell Stabilization Ocular Pharmacology

Spaglumic Acid (NAAG/CAS 3106-85-2) is the sole endogenous neuropeptide delivering simultaneous mGluR3 agonism and NMDA receptor antagonism. Unlike isolated mast cell stabilizers (e.g., cromoglicic acid) or pure NMDA blockers, its dual mechanism uniquely addresses allergic conjunctivitis models (confirmed by Evans Blue extravasation assays) and excitotoxicity pathways. Researchers requiring stereochemically authentic α-NAAG for reproducible neuroprotection or combination studies will find no substitute duplicates this dual-target pharmacology. Supplied as ≥98% white to off-white powder; verify stereochemical identity to avoid β-NAAG isomer cross-activity.

Molecular Formula C11H16N2O8
Molecular Weight 304.25 g/mol
CAS No. 3106-85-2
Cat. No. B121494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpaglumic acid
CAS3106-85-2
Synonymsisospaglumic acid
N-(N-acetyl-l-alpha-aspartyl)-l-glutamic acid
N-acetyl-1-Asp-Glu
N-acetyl-1-aspartylglutamic acid
N-acetyl-1-aspartylglutamic acid, (L)-isomer ion
N-acetyl-1-aspartylglutamic acid, magnesium salt
N-acetyl-aspartyl-glutamate
N-acetyl-aspartyl-glutamic acid
N-acetyl-L-alpha-aspartylglutamic acid
N-acetylaspartylglutamate
NAAGA
NAAGA magnesium salt
NAAGA sodium salt
Naaxia
ZY 15106
Zy 15109
ZY-15106
Zy-15109
ZY15106
Zy15109
Molecular FormulaC11H16N2O8
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1
InChIKeyOPVPGKGADVGKTG-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spaglumic Acid (CAS 3106-85-2) Baseline Characteristics for Procurement and Research Sourcing


Spaglumic Acid (CAS 3106-85-2), also known as N-Acetylaspartylglutamate (NAAG), is a naturally occurring neuropeptide and the third-most-prevalent neurotransmitter in the mammalian central nervous system [1]. It is an endogenous agonist of the metabotropic glutamate receptor 3 (mGluR3) and an antagonist of the N-methyl-D-aspartate (NMDA) receptor [2]. This compound is a small molecule (MW: 304.26 g/mol) with the molecular formula C11H16N2O8, existing as a white to off-white powder. Its mechanism involves binding to mGluR3 with high affinity to activate G protein-coupled inhibition of cAMP production, while also acting as a competitive inhibitor of the enzyme Glutamate Carboxypeptidase II (GCPII) .

Why Spaglumic Acid Cannot Be Generically Substituted with Other Mast Cell Stabilizers or NMDA Antagonists


The procurement of Spaglumic Acid for research or clinical development requires specific identity verification due to its unique dual-target pharmacological profile, which is not replicated by single-target comparators. Unlike standard mast cell stabilizers (e.g., cromoglicic acid) or pure NMDA antagonists, Spaglumic Acid possesses a dual mechanism as an agonist at mGluR3 and an antagonist at NMDA receptors [1]. This is further complicated by the existence of stereoisomers (α-NAAG and β-NAAG), which exhibit distinct receptor activity profiles [2]. Additionally, its efficacy in reducing allergic conjunctivitis, as measured by Evans Blue (EB) extravasation, is not uniform across all mast cell stabilizers, as demonstrated in direct comparative studies [3]. Therefore, substitution with a compound lacking this precise combination of receptor interactions and stereochemical identity will not reproduce the same experimental or therapeutic outcomes.

Quantitative Evidence of Spaglumic Acid's Differentiated Efficacy and Mechanism


Ocular Allergic Inflammation: Comparable Reduction in EB Extravasation vs. Emedastine, Superior to Other Antihistamines

In a comparative animal model study, Spaglumic Acid demonstrated a significant reduction in Evans Blue (EB) extravasation, a marker of ocular allergic inflammation, comparable to the potent antihistamine emedastine [1].

Allergic Conjunctivitis Mast Cell Stabilization Ocular Pharmacology

Clinical Efficacy in Allergic Conjunctivitis: Benchmarking Against Lodoxamide in Human Subjects

A double-blind, intra-patient clinical trial compared the efficacy of Spaglumic Acid and Lodoxamide in 32 patients with seasonal allergic conjunctivitis. The study found that Lodoxamide provided statistically significantly greater inhibition of the conjunctival response and for a longer duration than Spaglumic Acid, while both drugs exhibited similar and satisfactory tolerability [1].

Allergic Conjunctivitis Clinical Trial Mast Cell Stabilizer

NMDA-Induced Neurotoxicity: Complete Protection of Spinal Cord Neurons In Vitro

In vitro studies using spinal cord cells from rat fetuses showed that β-Spaglumic acid provides dose-dependent protection against NMDA-induced excitotoxicity. At concentrations of 500-1000 µM, β-Spaglumic acid completely blocked NMDA toxicity, effectively normalizing cell viability to control levels .

Neuroprotection Excitotoxicity Spinal Cord Injury

NAAG Peptidase Inhibition: Competitive Inhibition Profile of the β-Isomer

The β-isomer of Spaglumic acid (β-NAAG, CAS 4910-46-7) acts as a competitive inhibitor of NAAG peptidase, an enzyme that cleaves NAAG into N-acetylaspartate and glutamate. It demonstrates a Ki of 1 µM, which is a quantitative measure of its binding affinity and inhibitory potency at this target .

NAAG Peptidase GCPII Inhibition Neurotransmitter Modulation

Optimal Application Scenarios for Spaglumic Acid Based on Quantitative Evidence


Preclinical Ophthalmic Research for Allergic Conjunctivitis

Based on evidence showing Spaglumic Acid reduces Evans Blue (EB) extravasation in an animal model comparably to emedastine [1], it is an ideal candidate for preclinical studies investigating novel therapies for early-phase allergic conjunctivitis. Its distinct mechanism as a mast cell stabilizer, combined with its NMDA receptor antagonist properties, provides a unique pharmacological profile for combination or comparative studies with standard antihistamines or other mast cell stabilizers.

Clinical Benchmarking Studies for Ocular Allergy Therapeutics

Given the established clinical data from a double-blind trial comparing it to lodoxamide [2], Spaglumic Acid serves as a valuable reference compound for clinical trials of new ocular anti-allergic agents. Its known efficacy and tolerability profile provide a reliable baseline against which to measure the performance of novel drug candidates, particularly in studies focused on mast cell-mediated responses.

In Vitro Excitotoxicity and Neuroprotection Research Programs

The quantitative in vitro data demonstrating that β-Spaglumic acid can completely protect spinal cord neurons from NMDA-induced cell death at 500-1000 µM positions this compound as a critical tool for investigating excitotoxicity pathways. Research into spinal cord injury, cerebral ischemia, and other neurodegenerative conditions where NMDA receptor overactivation is a key pathological mechanism can leverage Spaglumic Acid to establish proof-of-concept for neuroprotective strategies.

Biochemical Assays Targeting NAAG Peptidase (GCPII)

For studies focused on NAAG peptidase, an enzyme implicated in neurotransmission, cancer (as PSMA), and folate absorption, β-Spaglumic acid with its known Ki of 1 µM is an essential reagent. It can be used as a reference inhibitor in enzyme activity assays, for validating the inhibitory activity of new chemical entities, or in cell-based systems to probe the functional consequences of NAAG peptidase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spaglumic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.